molecular formula C8H6ClNO B8067626 4-Chloro-1-isocyano-2-methoxybenzene

4-Chloro-1-isocyano-2-methoxybenzene

Cat. No.: B8067626
M. Wt: 167.59 g/mol
InChI Key: WWZZHEXGQMHGOB-UHFFFAOYSA-N
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Description

4-Chloro-1-isocyano-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNO It is characterized by the presence of a chloro group, an isocyano group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-chloro-2-methoxyphenylamine with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyanide using a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for 4-Chloro-1-isocyano-2-methoxybenzene are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isocyano-2-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-chloro-2-methoxyphenyl isocyanate.

    Reduction: Formation of 4-chloro-2-methoxyaniline.

    Coupling: Formation of biaryl compounds with various functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isocyano-2-methoxybenzene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group is particularly reactive, allowing the compound to participate in a wide range of organic transformations. The chloro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-isocyano-2-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

IUPAC Name

4-chloro-1-isocyano-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZZHEXGQMHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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